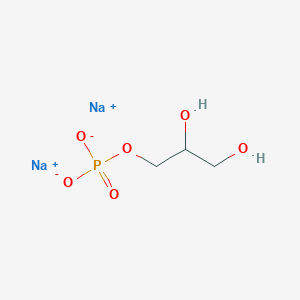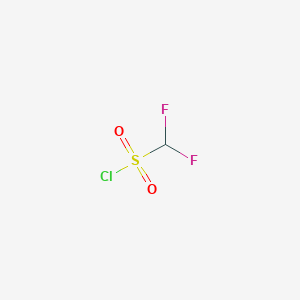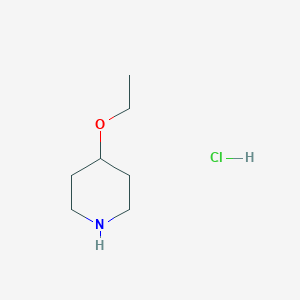
2-Metiltioadenina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Methylthioadenine, such as 5'-methylthioadenosine derivatives, involves complex biochemical pathways. For instance, methionine can be synthesized from 5'-methylthioadenosine in rat liver, indicating a pathway involving the conversion of methylthioadenosine derivatives to essential amino acids (Backlund, P. S., Jr., et al., 1982).
Molecular Structure Analysis
The study of related compounds, such as 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Escherichia coli, reveals details about the molecular structure and transition states of these molecules, providing insights into how such compounds may interact with biological systems and enzymes (Singh, V., et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving methylthio derivatives are complex and can involve multiple steps and intermediates. For example, the conversion of 5'-S-Methylthioadenosine to methionine showcases a series of enzymatic reactions that highlight the chemical reactivity and properties of the methylthio group in biological contexts (Trackman, P., & Abeles, R., 1983).
Aplicaciones Científicas De Investigación
Evaluación del riesgo de diabetes tipo 2
La 2-Metiltioadenina se ha utilizado en el campo de la química clínica para evaluar el riesgo de diabetes tipo 2 . Un estudio publicado en la revista académica de Oxford utilizó una medición cuantitativa de PCR de la modificación de 2-metiltio de tRNA para evaluar este riesgo . El estudio encontró que el nivel de modificación de 2-metiltio en tRNA Lys (UUU) se redujo en individuos que portaban el genotipo CDKAL1 asociado con la diabetes tipo 2 . Esto sugiere que la this compound podría utilizarse como un biomarcador para evaluar el riesgo de diabetes tipo 2.
Comprensión de la secreción de insulina
El mismo estudio también encontró una correlación entre el nivel de modificación de 2-metiltio y la secreción de insulina . Esto indica que la this compound podría utilizarse para comprender los mecanismos de la secreción de insulina y potencialmente desarrollar nuevos tratamientos para la diabetes.
Estudio de modificaciones de tRNA
La this compound participa en la modificación de tRNA, un proceso que es crucial para la integridad estructural y la actividad de decodificación de tRNA . El estudio de estas modificaciones puede conducir a una mejor comprensión de diversas patologías, incluida la diabetes tipo 2 y las enfermedades mitocondriales .
Medición de la actividad enzimática
La metiltioadenosina fosforilasa humana recombinante (MTAP) utiliza this compound para producir adenina a través de la conversión de 5’metiltioadenina a 5’metiltioribose-1 fosfato . Este proceso se puede medir para determinar la actividad de la enzima, lo que puede ser útil en diversas aplicaciones de investigación bioquímica .
Aplicaciones biomédicas de los sistemas basados en metionina
La metionina, un aminoácido esencial en el cuerpo humano, posee características versátiles basadas en su modificación química, metabolismo celular y derivados metabólicos . Como la this compound es un derivado de la metionina, tiene un inmenso potencial para aplicaciones biomédicas<a aria-label="3: La metionina, un aminoácido esencial en el cuerpo humano, posee características versátiles basadas en su modificación química, metabolismo celular y derivados metabólicos3" data-citationid="46a45a98-8b3e-1564-e767-93a0b3729f54-30" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2021/bm/d0bm021
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Methylthioadenine, also known as 2-(Methylthio)-9H-purin-6-amine, is a compound that has been found to interact with several targets in biological systems. It has been reported to antagonize the activity of the plant hormone cytokinin at the receptor level . In addition, it has been found to promote remyelination by inducing oligodendrocyte differentiation , and to reprogram macrophage activation through adenosine receptor stimulation .
Mode of Action
The compound’s interaction with its targets leads to various changes in cellular processes. For instance, it competitively inhibits the binding of the natural ligand trans-zeatin to the Arabidopsis cytokinin receptors . In the context of remyelination, it increases the number of mature myelinating oligodendrocytes . When interacting with macrophages, it blocks TNFα production .
Biochemical Pathways
2-Methylthioadenine affects several biochemical pathways. It is involved in the polyamine pathway that modulates methyltransferase activity, influencing DNA and protein methylation . It is also involved in the biosynthesis of unbound 2-methylthioadenine across diverse kingdoms of life .
Pharmacokinetics
It is known that the compound can be administered subcutaneously
Result of Action
The action of 2-Methylthioadenine leads to various molecular and cellular effects. It has been shown to prevent the loss of myelin and promote remyelination in vitro . It also represses the induction of the cytokinin response gene ARR5:GUS . Furthermore, it has been found to enhance myelin production in the cuprizone model, in conjunction with a clinical improvement .
Action Environment
The action, efficacy, and stability of 2-Methylthioadenine can be influenced by various environmental factors. It is known that the compound is involved in the regulation of tRNA modification or translation , which suggests that its action could be influenced by the cellular environment and the presence of other molecules involved in these processes.
Análisis Bioquímico
Biochemical Properties
2-Methylthioadenine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a homolog of 2-methylthioadenine synthase . This enzyme is involved in the formation of 2-methylthioadenine, indicating a potential role in the synthesis of this compound .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Methylthioadenine involves its interactions at the molecular level. It is suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and undergoes degradation over time .
Dosage Effects in Animal Models
The effects of 2-Methylthioadenine can vary with different dosages in animal models
Metabolic Pathways
2-Methylthioadenine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Methylthioadenine within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Propiedades
IUPAC Name |
2-methylsulfanyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXEFXCWDTSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152596 | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198-83-0 | |
| Record name | 2-(Methylthio)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 2-(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthioadenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2-methylthioadenine?
A1: 2-Methylthioadenine is a modified adenine base found in tRNA, specifically at position 37 in the anticodon loop of tRNA recognizing codons starting with U. [, ] This modification is crucial for accurate protein synthesis by influencing codon-anticodon interactions during translation. [, ]
Q2: How does 2-methylthioadenine contribute to tRNA function?
A2: The presence of 2-methylthioadenine in tRNA enhances its binding affinity to ribosomes and stabilizes the codon-anticodon interaction. [, ] This increased stability and accuracy in translation are vital for proper cellular function.
Q3: Which enzymes are responsible for the biosynthesis of 2-methylthioadenine in tRNA?
A3: Enzymes from the MiaB family catalyze the formation of 2-methylthioadenine in tRNA. [] These enzymes use a mechanism similar to biotin and lipoate synthases, employing sulfur insertion for the modification. []
Q4: Does the TRAM domain play a role in the modification of adenine to 2-methylthioadenine?
A4: Yes, the TRAM (TRM2 and MiaB) domain, found in MiaB family enzymes, is believed to be crucial for this process. [] It's predicted to bind tRNA and guide the enzymatic domain to the target adenine for 2-methylthioadenine formation. []
Q5: Are there any structural insights available for 2-methylthioadenine and related compounds?
A5: Yes, crystallographic studies have provided insights into the three-dimensional structure of N6-(2-isopentenyl)-2-methylthioadenine, a related modified base found in tRNA. [, ] These studies highlight the structural features important for its biological activity, including potential interactions with other molecules.
Q6: Have any synthetic routes been developed for 2-methylthioadenine and its derivatives?
A6: Researchers have successfully synthesized various 2-methylthioadenine nucleosides, including 9-L-arabofuranosido-2-methylthioadenine, through different chemical pathways. [, ] Additionally, reactions involving condensation of N6-benzoyl-2-methylthioadenine with sugar moieties have been explored for nucleoside synthesis. []
Q7: What is the significance of the stereochemistry of 2-methylthioadenine nucleosides?
A7: The stereochemistry of the glycosidic bond in 2-methylthioadenine nucleosides is crucial for their biological activity. [] Researchers have successfully synthesized both α- and β-anomers of 9-triacetyl-D-ribopyranosido-2-methylthioadenine, highlighting the importance of stereochemical control in synthetic approaches. []
Q8: Are there alternative compounds or modifications that can functionally substitute for 2-methylthioadenine in tRNA?
A8: While the exact functional substitutes for 2-methylthioadenine are yet to be fully elucidated, research suggests that other tRNA modifications might compensate for its absence in specific contexts. [, ] Further research is needed to explore potential alternatives and understand the complex interplay between different tRNA modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















